Ketocyclazocine vs. Morphine: Ontogenetic Efficacy in Neonatal Analgesia Models
Ketocyclazocine produces robust analgesia in 10-day-old rats in the tail-flick nociceptive test, whereas the prototypic μ-agonist morphine shows no marked analgesic effect until 14 days of age [1]. This 4-day developmental window difference corresponds to distinct ontogenetic trajectories of κ and μ receptor populations: brain κ receptor site density rises rapidly to adult levels by day 10, while μ receptor increases do not occur until days 14-16, after κ receptor levels have already plateaued [1].
| Evidence Dimension | Age of onset for significant analgesic efficacy (tail-flick test) |
|---|---|
| Target Compound Data | Robust analgesia at 10 days of age |
| Comparator Or Baseline | Morphine: No marked effect until 14 days of age |
| Quantified Difference | 4-day earlier onset of analgesia; κ receptor plateau occurs 4-6 days before μ receptor increase |
| Conditions | Tail-flick nociceptive test in developing rats; receptor density measured by radioligand binding |
Why This Matters
Ketocyclazocine is the essential κ-selective tool for developmental pain studies in neonatal and early postnatal models where morphine and other μ-agonists are ineffective.
- [1] Barr GA, Paredes W, Erickson KL, Zukin RS. κ Opioid receptor-mediated analgesia in the developing rat. Brain Res. 1986;389(1-2):145-152. doi:10.1016/0165-3806(86)90100-8 View Source
